(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride
CAS No.: 175590-75-7
Cat. No.: VC0181498
Molecular Formula: C15H26ClNO2
Molecular Weight: 288
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175590-75-7 |
|---|---|
| Molecular Formula | C15H26ClNO2 |
| Molecular Weight | 288 |
Introduction
Chemical Structure and Properties
Molecular Identification
(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride is a chiral derivative of 1-phenyl-3-dimethylamino-propane with specific stereochemistry at the 2 and 3 positions . This compound is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 175774-12-6 |
| Molecular Formula | C15H25NO2·HCl or C15H26ClNO2 |
| Molecular Weight | 287.83 g/mol |
| Stereochemistry | (2R,3R) configuration |
The compound contains two chiral centers, with the R configuration at both the 2 and 3 positions, making it a key intermediate in the synthesis of pharmaceutically active substances .
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial sources:
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(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine hydrochloride
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trans-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride
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(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methyl-3-pentanol (Hydrochloride)
These various names reflect different naming conventions in organic chemistry but refer to the same chemical entity.
Structural Features
The compound features several key structural elements that contribute to its biological activity:
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A phenyl ring with a methoxy substituent at the meta (3) position
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A tertiary alcohol group at position 3
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A dimethylamino group connected via a flexible chain
These structural elements, particularly the specific stereochemistry, are crucial for the compound's biological activity and pharmaceutical applications.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride typically involves several sophisticated steps to ensure the correct stereochemistry is achieved. Below are the key synthetic approaches documented in the literature:
Enantiomeric Separation Method
One documented approach involves:
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Synthesis of a racemic mixture followed by enantiomeric separation
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Conversion of the compound (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol to its base
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Enantiomeric separation using chiral HPLC column
Stereoselective Synthesis
Patents describe methods for stereospecific synthesis that involve:
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Preparation of intermediates with controlled stereochemistry
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Use of chiral catalysts and reagents
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Optimization of reaction conditions to maintain stereochemical integrity
Industrial Production Methods
Industrial production of this compound may employ:
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Flow chemistry and microreactor systems to enhance efficiency
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Optimization of reaction parameters to maximize yield and purity
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Specific protocols for isolation and purification of the hydrochloride salt
A key industrial synthetic route involves the conversion of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol to its hydrochloride salt, which on reaction with aqueous hydrochloric acid undergoes dehydration yielding (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine. After hydrogenation, this yields a mixture of stereoisomers from which the target compound is isolated .
Pharmacological Properties and Applications
Pharmacological Profile
(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride exhibits significant pharmacological activity, primarily related to its role as an intermediate in the synthesis of analgesic compounds. Its pharmacological profile includes:
Mechanism of Action
The mechanism of action likely involves:
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Interaction with specific molecular targets such as opioid receptors
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Modulation of neurotransmitter activity, particularly norepinephrine
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Binding to specific enzymes or receptors with high affinity, leading to the desired biological effects
The compound's unique structure, with specific stereochemistry at the chiral centers, is crucial for its interaction with biological targets. The (2R,3R) configuration appears to be optimal for pharmacological activity .
Relationship to Tapentadol
Role as a Key Intermediate
(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride serves as a crucial intermediate in the synthesis of tapentadol, a centrally-acting analgesic with a dual mode of action .
Structural Relationship
The structural relationship between this compound and tapentadol involves:
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Demethylation of the methoxy group on the phenyl ring
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Retention of the specific (2R,3R) stereochemistry
This transformation involves treating the compound with dimethyl sulfide in methanesulfonic acid, followed by appropriate workup procedures to isolate tapentadol or its hydrochloride salt .
Pharmacological Significance
The transformation from (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride to tapentadol is significant because it produces a compound with:
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Agonist activity at the μ-opioid receptor
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Norepinephrine reuptake inhibition properties
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Enhanced analgesic efficacy with potentially fewer side effects compared to traditional opioids
Research and Industrial Applications
Applications in Medicinal Chemistry
The compound finds significant applications in medicinal chemistry:
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As a chiral building block for the synthesis of complex molecules
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In structure-activity relationship studies of analgesic compounds
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For the development of novel therapeutic agents with improved profiles
Analytical Applications
In analytical chemistry, the compound serves as:
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A reference standard for quality control of pharmaceutical preparations
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A model compound for studying stereochemical analysis methods
| Specification | Details |
|---|---|
| Purity | Typically ranges from 95% to >99% |
| Package Sizes | Available from mg to kg quantities |
| Forms | Crystalline solid, typically as hydrochloride salt |
Multiple suppliers offer this compound, with varying package sizes and purities to meet different research and industrial needs .
Comparison with Related Compounds
Structural Analogues
Several structural analogues of (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride have been reported:
| Compound | Structural Difference | CAS Number |
|---|---|---|
| (2S,3S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | Enantiomer with (2S,3S) configuration | Various |
| (2R,3R)-1-(Dimethylamino)-3-(3-hydroxyphenyl)-2-methylpentan-3-ol | Hydroxyl instead of methoxy at 3-position | Various |
| (2R,3R)-1-(Dimethylamino)-3-(4-methoxyphenyl)-2-methylpentan-3-ol | Methoxy group at para position | Various |
| (2R,3R)-3-Fluoro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine | Fluoro instead of hydroxyl at position 3 | Various |
These structural variations lead to distinct pharmacological profiles, emphasizing the importance of the specific stereochemistry and substitution pattern of the parent compound .
Pharmacological Comparisons
Comparative studies with related compounds, including tramadol, highlight the unique properties of derivatives based on (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride:
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Potentially improved analgesic efficacy
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Modified side effect profiles
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Different receptor binding affinities
These comparisons are valuable for medicinal chemistry research aimed at developing improved analgesics with reduced side effects.
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